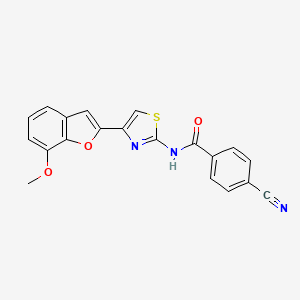

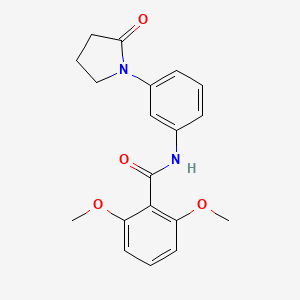

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has attracted increasing attention in recent years . A straightforward synthetic approach has been reported for the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis

The basic structure of these compounds is an indole, oxindole or indoline nucleus with a linear chain or annexed heterocycle . Some of the indole phytoalexins carry unique structural features with spiro attached thiazoline ring .Mecanismo De Acción

Target of Action

Similar compounds have been screened for antiproliferative/cytotoxic activity against human cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It’s known that similar compounds exhibit antiproliferative and cytotoxic activities

Biochemical Pathways

Given its antiproliferative and cytotoxic activities , it can be inferred that this compound likely affects pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been found to exhibit antiproliferative and cytotoxic effects against human cancer cell lines , suggesting that this compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione in lab experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other GSK-3β inhibitors. In addition, the synthesis of this compound is relatively complex, which can limit its availability for research purposes.

Direcciones Futuras

There are a number of future directions for research on 5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione, including the development of more potent analogs of the compound, the investigation of its potential use in combination with other therapies, and the exploration of its effects on other cellular processes beyond GSK-3β inhibition. In addition, further studies are needed to elucidate the full range of biochemical and physiological effects of this compound and to determine its potential use in clinical applications.

In conclusion, this compound is a promising compound that has been shown to have a number of potential applications in biomedical research. Further studies are needed to fully understand its mechanism of action and to determine its potential use in clinical settings.

Métodos De Síntesis

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dioxoindoline with o-tolyl glycidyl ether in the presence of a base. The resulting intermediate is then brominated using N-bromosuccinimide to yield this compound.

Aplicaciones Científicas De Investigación

5-Bromo-1-(2-(o-tolyloxy)ethyl)indoline-2,3-dione has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been shown to inhibit the activity of the enzyme GSK-3β, which is involved in a number of cellular processes, including cell growth and differentiation, apoptosis, and inflammation. Inhibition of GSK-3β has been linked to a number of therapeutic benefits, including the suppression of tumor growth and the reduction of inflammation.

Propiedades

IUPAC Name |

5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-11-4-2-3-5-15(11)22-9-8-19-14-7-6-12(18)10-13(14)16(20)17(19)21/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODMHVIKQDHXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2855908.png)

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)

![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)